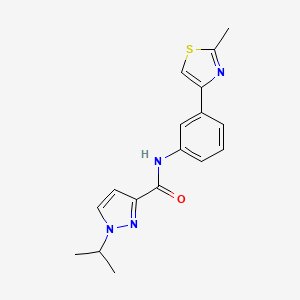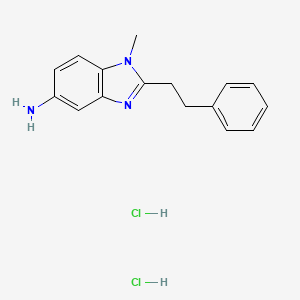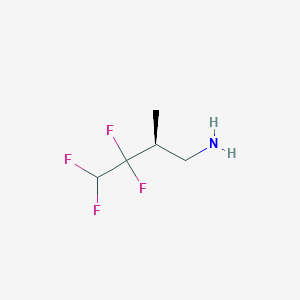![molecular formula C15H17NO5S3 B2853756 methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate CAS No. 2034508-40-0](/img/structure/B2853756.png)
methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a tetrahydropyran ring, and a sulfamoyl group
作用机制
Target of Action
Thiophene-based analogs have been found to be biologically active compounds with a variety of effects . They have been reported to possess a wide range of therapeutic properties and are used in the synthesis of advanced compounds .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are known to inhibit tyrosinase, an enzyme involved in the production of melanin .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to diverse physiological effects .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents .
Result of Action
Some thiophene derivatives have been reported to induce various nuclear features such as chromatin fragmentation and condensation .
Action Environment
The chemical properties of thiophene derivatives, such as their solubility, can be influenced by environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The thiophene and tetrahydropyran rings can be introduced through various cyclization reactions, such as the Paal–Knorr synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfamoyl group can produce the corresponding amine.
科学研究应用
Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.
Tetrahydropyran derivatives: Compounds with the tetrahydropyran ring but different functional groups.
Sulfamoyl compounds: Molecules containing the sulfamoyl group but with different core structures.
Uniqueness
Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both thiophene and tetrahydropyran rings, along with the sulfamoyl group, makes it a versatile compound for various applications .
属性
IUPAC Name |
methyl 3-[(4-thiophen-2-yloxan-4-yl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S3/c1-20-14(17)13-11(4-10-23-13)24(18,19)16-15(5-7-21-8-6-15)12-3-2-9-22-12/h2-4,9-10,16H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXLRVSNOYYRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea](/img/structure/B2853675.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2853680.png)
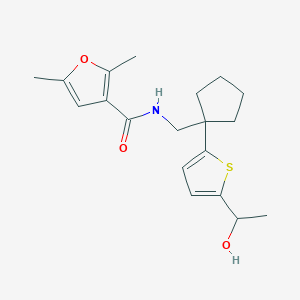

![3-[(2-fluorophenyl)methyl]-7-{[(4-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)
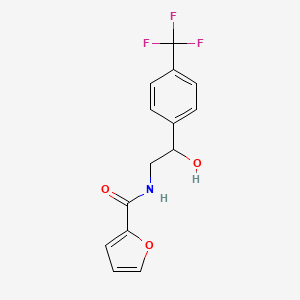
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)
![2-Methoxy-5-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzamide](/img/structure/B2853686.png)

